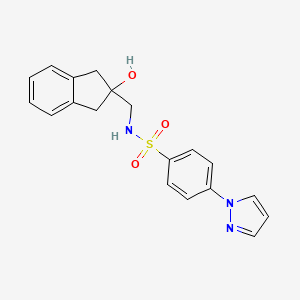

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a pyrazole ring at the para position and a hydroxy-dihydroindenylmethyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-19(12-15-4-1-2-5-16(15)13-19)14-21-26(24,25)18-8-6-17(7-9-18)22-11-3-10-20-22/h1-11,21,23H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSUJOKZMCKBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes an indene derivative and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 361.43 g/mol. The structure is characterized by the presence of functional groups that may interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl and sulfonamide groups can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction may influence various biochemical pathways, including those involved in inflammation and cancer progression .

- Receptor Binding : The pyrazole ring is known for its ability to interact with G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling. This interaction can lead to downstream effects that alter cell behavior .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through the inhibition of bacterial growth or biofilm formation .

Biological Activity

The following table summarizes the biological activities observed for this compound based on current research findings:

Case Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

- Antitumor Activity : A study on pyrazole derivatives indicated significant inhibition of tumor cell lines, suggesting that modifications in the structure could enhance anticancer properties. The compound's ability to target specific kinases involved in tumor growth was highlighted .

- Anti-inflammatory Effects : Research demonstrated that similar sulfonamide compounds exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : A comparative study showed that compounds with similar structures had varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the importance of structural features in determining efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, as anticancer agents. Research indicates that compounds with sulfonamide moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of sulfonamides have been synthesized and tested for their efficacy against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes, making them valuable in the treatment of diseases such as diabetes and Alzheimer's disease. Studies have demonstrated that sulfonamide derivatives can act as potent inhibitors of enzymes like α-glucosidase and acetylcholinesterase. The synthesis of new compounds incorporating the indene structure has shown promising results in enhancing enzyme inhibitory activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Research into similar sulfonamide compounds has revealed their effectiveness against various bacterial strains. The presence of the pyrazole ring may enhance the antimicrobial activity by interacting with bacterial enzymes or receptors .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced the cytotoxic potency, with some derivatives exhibiting IC50 values in the low micromolar range against HCT116 cells .

Case Study 2: Enzyme Inhibition Studies

In another investigation, researchers focused on the enzyme inhibitory potential of sulfonamide derivatives related to this compound. The study employed molecular docking simulations alongside in vitro assays to assess the binding affinity and inhibition kinetics against α-glucosidase. Results demonstrated that specific substitutions on the benzene ring enhanced binding interactions, leading to improved inhibitory efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related sulfonamide derivatives. Below is a comparative analysis based on substituent effects, synthesis routes, and inferred properties:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations

Substituent Impact on Solubility :

- The hydroxy group in the target compound likely enhances aqueous solubility compared to purely lipophilic analogs like 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide .

- Fluorinated derivatives (e.g., ) balance solubility and membrane permeability via halogen bonding .

Synthetic Routes: Sulfonamide derivatives are commonly synthesized via nucleophilic substitution of sulfonyl chlorides with amines. For example, highlights the use of 4-methylbenzenesulfonyl chloride to form N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide .

Biological Activity: Pyrazole-containing sulfonamides (e.g., the target compound) are associated with kinase or protease inhibition due to their hydrogen-bonding capacity. supports this, as pyrazole derivatives showed immunoproteasome inhibitory activity . Bulky substituents (e.g., dihydroindenylmethyl in the target compound) may reduce off-target interactions compared to smaller groups like methyl in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.